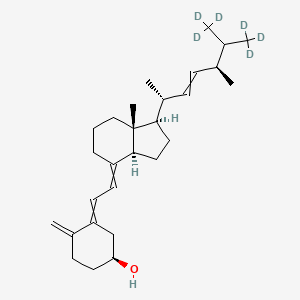![molecular formula C18H18O3 B584456 (2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid CAS No. 1785759-59-2](/img/structure/B584456.png)
(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid, also known as DMPA, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used in scientific research. It is a derivative of ibuprofen and has similar pharmacological properties. DMPA is widely used in the scientific community due to its potent anti-inflammatory and analgesic effects.
Applications De Recherche Scientifique
Ecotoxicological Research
rac-2’,4’-Dimethyl Ketoprofen: has been studied for its ecotoxicological properties, particularly in freshwater ecosystems. Research has focused on its presence in wastewater treatment plants and surface water, and its potential risks to aquatic life and human health . The compound’s impact on non-target organisms in the environment is of significant interest, given its detection in various water sources and its persistence in the environment due to low degradation rates .
. .Comparative Pharmacology
In pharmacological studies, rac-2’,4’-Dimethyl Ketoprofen is compared with other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. These studies aim to evaluate the efficacy of different NSAIDs in treating conditions such as rheumatoid arthritis, by comparing recommended therapeutic doses and analyzing pain relief outcomes .
Pharmaceutical Reference Standards
The compound is also important as a reference standard in pharmaceutical testing. It’s used to ensure the quality and consistency of pharmaceutical products by serving as a benchmark for impurity profiles, analytical development, method validation, and stability testing .
Pharmaceutical Analytical Impurity
rac-2’,4’-Dimethyl Ketoprofen: is recognized as an analytical impurity in the pharmaceutical industry. It’s used to identify and quantify impurities within drug substances, which is crucial for drug safety and efficacy. The compound’s stability and handling requirements, such as cold shipment, are critical for maintaining its integrity as an analytical standard .
Drug Synthesis and Design
The structural and chemical properties of rac-2’,4’-Dimethyl Ketoprofen make it a valuable compound in the design and synthesis of new drugs. Its molecular structure serves as a template for creating novel compounds with potential therapeutic applications, such as agonists for peroxisome proliferator-activated receptors (PPARs) .
Mécanisme D'action
Target of Action
The primary target of rac-2’,4’-Dimethyl Ketoprofen, similar to other non-steroidal anti-inflammatory drugs (NSAIDs), is believed to be the enzyme cyclooxygenase-2 (COX-2) . This enzyme plays a crucial role in the synthesis of prostaglandins via the arachidonic acid pathway .
Mode of Action
The anti-inflammatory effects of rac-2’,4’-Dimethyl Ketoprofen are achieved through the inhibition of COX-2 . By inhibiting this enzyme, the compound prevents the synthesis of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The inhibition of COX-2 disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, as prostaglandins are responsible for promoting these responses.
Pharmacokinetics
The pharmacokinetics of rac-2’,4’-Dimethyl Ketoprofen, like its parent compound ketoprofen, involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound is absorbed and distributed throughout the body. It is metabolized primarily in the liver, and the metabolites are excreted in urine .
Result of Action
The molecular and cellular effects of rac-2’,4’-Dimethyl Ketoprofen’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-2 and disrupting prostaglandin synthesis, the compound reduces the inflammatory response at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of rac-2’,4’-Dimethyl Ketoprofen. For instance, the presence of the compound in wastewater and surface water is an emerging environmental issue . The compound can have a negative effect on non-target organisms in the environment .
Propriétés
IUPAC Name |
2-[3-(2,4-dimethylbenzoyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-11-7-8-16(12(2)9-11)17(19)15-6-4-5-14(10-15)13(3)18(20)21/h4-10,13H,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFITRSZJZIQBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)C(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B584376.png)
![1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene](/img/structure/B584378.png)
![(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester](/img/no-structure.png)




